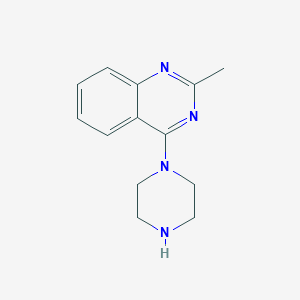

2-methyl-4-(piperazin-1-yl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-piperazin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQEDGYIBDSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Piperazin 1 Yl Quinazoline and Analogues

Established Synthetic Pathways for the Quinazoline (B50416) Core Elucidation

The quinazoline skeleton is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org Its synthesis is a well-established area of organic chemistry, with numerous methods developed over the years. These pathways often begin with readily available ortho-substituted aniline (B41778) derivatives.

One of the classical and widely used methods is the reaction of anthranilic acid derivatives. For instance, multistep synthesis starting from anthranilic acid can produce 2-methylquinazolin-4(3H)-one through an intermediate like 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.net This benzoxazinone (B8607429) is then treated with an appropriate nitrogen source to form the quinazolinone ring. researchgate.net

Modern synthetic chemistry has introduced a variety of metal-catalyzed approaches which offer efficiency and milder reaction conditions. Transition metals such as ruthenium, copper, iron, and cobalt are frequently employed to catalyze the formation of the quinazoline ring. nih.govmarquette.edu These reactions can involve dehydrogenative coupling or cyclization reactions from starting materials like 2-aminobenzylamines, 2-aminobenzophenones, or 2-aminoaryl methanols with various partners like amines, amides, or nitriles. nih.govmarquette.eduorganic-chemistry.org For example, a ruthenium catalyst system can facilitate the dehydrogenative synthesis of 2-arylquinazolines. organic-chemistry.org Similarly, copper-catalyzed methods can be used in the domino synthesis of quinazolin-4(3H)-ones from readily available starting materials. marquette.edu

The following table summarizes some established methods for quinazoline core synthesis.

| Starting Material(s) | Reagents/Catalyst | Product Type | Reference |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Substituted Quinazolines | organic-chemistry.org |

| 2-Aminobenzylamines, Amines | FeBr₂ catalyst, Aerobic conditions | Substituted Quinazolines | nih.gov |

| Anthranilic Acid, Acetic Anhydride | Thermal cyclization | 2-methyl-4H-3,1-benzoxazin-4-one | researchgate.net |

| 2-Aminoaryl Alcohols, Nitriles | Cobalt catalyst | Quinazolines | nih.gov |

| 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate (CAN)-TBHP | 2-Phenylquinazolines | organic-chemistry.org |

These diverse methodologies provide chemists with a robust toolkit for constructing the fundamental quinazoline scaffold, which is the first critical step before the introduction of the piperazine (B1678402) moiety.

Functionalization Strategies for Piperazine Moiety Integration in 2-methyl-4-(piperazin-1-yl)quinazoline Synthesis

Once the 2-methylquinazoline (B3150966) core is synthesized, the next crucial step is the introduction of the piperazine moiety at the 4-position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves creating a suitable leaving group at the C4 position of the quinazoline ring, which can then be displaced by the nucleophilic nitrogen of piperazine.

The most common precursor for this functionalization is a 4-chloro-2-methylquinazoline (B1587004). The chlorine atom at the C4 position is an excellent leaving group, activated by the adjacent ring nitrogens. This intermediate can be prepared from the corresponding 2-methylquinazolin-4(3H)-one by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net

The subsequent reaction involves treating the 4-chloro-2-methylquinazoline with piperazine (or a protected version like N-BOC piperazine) in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. niscpr.res.inmdpi.com

General Reaction Scheme:

Chlorination: 2-methylquinazolin-4(3H)-one + SOCl₂/POCl₃ → 4-chloro-2-methylquinazoline

Nucleophilic Substitution: 4-chloro-2-methylquinazoline + Piperazine → this compound + HCl

This method is highly effective and widely used for synthesizing a variety of 4-(piperazin-1-yl)quinazoline derivatives. The choice of piperazine (unsubstituted, monosubstituted, or protected) allows for the introduction of diverse functionalities onto the final molecule. researchgate.netrsc.org

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthesis of this compound is essential for efficient production and high purity. Optimization efforts focus on several key parameters of the reaction, including the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants. journalirjpac.com

For the synthesis of the quinazoline core, studies have shown that using a Lewis acid catalyst like BF₃-Et₂O can significantly improve yields when starting from 2-aminoacetophenone (B1585202) and formamide. journalirjpac.com An optimization study for the synthesis of 4-methylquinazoline (B149083) identified the optimal conditions as a molar ratio of 2-aminoacetophenone to BF₃-Et₂O of 1:0.5, a reaction temperature of 150°C, and a reaction time of 6 hours, achieving a yield of 86%. journalirjpac.com

The table below illustrates the impact of optimizing reaction conditions on product yield for a related quinazoline synthesis.

| Catalyst | Molar Ratio (Substrate:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | - | 150 | 6 | 43 | journalirjpac.com |

| ZnCl₂ | 1:0.5 | 150 | 6 | 62 | journalirjpac.com |

| FeCl₃ | 1:0.5 | 150 | 6 | 71 | journalirjpac.com |

| BF₃-Et₂O | 1:0.5 | 150 | 6 | 86 | journalirjpac.com |

For the piperazine integration step, optimization involves selecting the appropriate base and solvent to facilitate the nucleophilic substitution while minimizing side reactions. The use of high-boiling point solvents like DMF or isopropanol (B130326) is common, and bases such as potassium carbonate or diisopropylethylamine are often employed. niscpr.res.inekb.eg Purification techniques like column chromatography or recrystallization are then used to ensure the high purity of the final product.

Novel Approaches in the Derivatization of the this compound Skeleton

Derivatization of the this compound skeleton is a key strategy for creating new analogues with potentially enhanced properties. These modifications can be made at several positions: the second nitrogen of the piperazine ring, the 2-methyl group, or the benzene ring of the quinazoline core.

A common and straightforward derivatization involves the free secondary amine of the piperazine moiety. This nitrogen can react with a wide range of electrophiles. For example, it can be acylated, sulfonylated, or alkylated to introduce new functional groups. niscpr.res.inresearchgate.net Research has shown the synthesis of various analogues by treating the piperazine-substituted quinazoline with different sulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA). niscpr.res.in This approach allows for the systematic exploration of structure-activity relationships by introducing diverse substituents.

Another approach involves modifying the 2-methyl group. The synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives demonstrates how the 2-methyl position can be functionalized to build more complex structures. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 4 Piperazin 1 Yl Quinazoline Analogues

Positional Scanning and Substituent Effects on Biological Activity of 2-methyl-4-(piperazin-1-yl)quinazoline Analogues

Systematic modification of the this compound scaffold has revealed critical insights into the structural requirements for various biological activities, particularly in the context of anticancer and antimicrobial research.

Quinazoline (B50416) Core Substitutions: The quinazoline ring, particularly at positions 6 and 7, is a key area for modification. The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH3) or morpholino-propoxy groups, at these positions has been shown to significantly enhance antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, the presence of methoxy groups can improve the molecule's interaction with the hinge region of kinase domains, a common target for quinazoline-based inhibitors. Bulky substituents at these positions are generally favorable for inhibitory activity. nih.gov

Piperazine (B1678402) Moiety Substitutions: The piperazine ring at the C-4 position of the quinazoline core acts as a versatile linker to various terminal groups. SAR studies indicate that the nature of the substituent on the distal nitrogen of the piperazine is a major determinant of potency and selectivity.

Aromatic and Heteroaromatic Rings: Attaching aryl or heteroaryl groups often leads to potent compounds. The substitution pattern on these rings is also crucial. For example, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, compounds with a diaryl ether moiety on the piperazine side chain exhibited good efficacy against Toxoplasma gondii. researchgate.net This suggests that hydrophobic aryl groups are preferred for improving activity. researchgate.net

Alkyl and Acyl Chains: The introduction of various side chains, such as N-(3-chlorophenyl)acetamido, has resulted in compounds with excellent antiproliferative activity against cell lines like A549 (lung carcinoma) and PC-3 (prostate cancer). researchgate.net

| Scaffold Position | Substituent Type | Observed Effect on Biological Activity | Example Target Class |

|---|---|---|---|

| Quinazoline C6/C7 | Methoxy groups | Increased antiproliferative activity nih.gov | Kinase Inhibitors |

| Quinazoline C6/C7 | Bulky substituents (e.g., morpholino-propoxy) | Generally favorable for inhibitory activity nih.govresearchgate.net | Kinase Inhibitors |

| Piperazine N-4 | Diaryl ether moiety | Good efficacy against T. gondii researchgate.net | Antiparasitic Agents |

| Piperazine N-4 | N-(3-chlorophenyl)acetamido | Excellent antiproliferative activity researchgate.net | Anticancer Agents |

| Quinazoline C2 | Methyl group | Contributes to lipophilicity and hydrophobic interactions mdpi.com | General |

Conformational Analysis and Stereochemical Considerations in the this compound Series

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, substituents on the piperazine nitrogen atoms can influence this preference. For 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain analogues. nih.gov This axial orientation can place key pharmacophoric features, such as nitrogen atoms, in a specific spatial arrangement that mimics endogenous ligands or other potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline and piperazine derivatives, QSAR models have been developed to predict activity and guide the design of new, more potent analogues. mdpi.combiointerfaceresearch.com

These models typically rely on a variety of molecular descriptors that quantify different aspects of the chemical structure:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrophilicity index, and atomic charges. These are critical for understanding electrostatic and covalent interactions with the target. mdpi.com

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Descriptors like molar refractivity (MR), path/walk Randic shape indices, and topological polar surface area (PSA) have been shown to correlate significantly with the biological activity of piperazine derivatives. mdpi.comnih.gov

Physicochemical Descriptors: Properties like aqueous solubility (Log S) and lipophilicity (Log P) are crucial for the molecule's pharmacokinetic profile and have been incorporated into QSAR models for piperazine-containing compounds. mdpi.com

A typical QSAR study on related scaffolds might identify that increased molar refractivity and a higher topological polar surface area are positively correlated with inhibitory activity, while a higher energy of the LUMO is negatively correlated. mdpi.com Such findings provide a quantitative framework for optimizing lead compounds.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | LUMO Energy (ELUMO) | Relates to the molecule's ability to accept electrons; often correlated with receptor binding. mdpi.com |

| Electronic | Electrophilicity Index (ω) | Measures the propensity of a molecule to act as an electrophile in reactions. mdpi.com |

| Steric/Topological | Molar Refractivity (MR) | Encodes both steric bulk and polarizability, influencing van der Waals interactions. mdpi.com |

| Steric/Topological | Topological Polar Surface Area (PSA) | Predicts hydrogen bonding potential and membrane permeability. mdpi.com |

| Physicochemical | Aqueous Solubility (Log S) | Affects bioavailability and formulation; important for drug-likeness. mdpi.com |

Rational Design Principles for Enhanced Efficacy within this compound Scaffolds

The insights gained from SAR, conformational analysis, and QSAR studies provide a foundation for the rational design of new this compound analogues with improved efficacy and selectivity.

Key design principles include:

Scaffold Decoration: Based on SAR, specific positions on the quinazoline and piperazine rings can be targeted for modification. For example, knowing that methoxy groups at C6/C7 enhance kinase inhibition allows designers to focus on synthesizing analogues with these features. nih.gov Similarly, exploring a diverse range of hydrophobic aryl substituents on the piperazine moiety can be a fruitful strategy for enhancing antiparasitic or anticancer activity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties without sacrificing potency. For example, replacing a metabolically liable ester group on a side chain with a more stable amide or ether linkage.

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking and molecular dynamics simulations can be used to predict how new analogues will bind. nih.gov This allows for the design of compounds with optimized interactions, such as additional hydrogen bonds or hydrophobic contacts, leading to higher affinity. For instance, docking studies can reveal unoccupied hydrophobic pockets in a kinase active site that can be targeted by adding appropriate lipophilic groups to the piperazine substituent. researchgate.net

Property-Based Design: QSAR models and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can guide the design process to ensure that new analogues have favorable drug-like properties. mdpi.comresearchgate.net This involves balancing potency with properties like solubility, permeability, and metabolic stability to create a more effective and developable drug candidate.

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific pharmacological data for the chemical compound this compound, including its molecular targets, receptor binding affinity, and enzyme inhibition kinetics, could not be located. Consequently, a detailed analysis of its biological activity and signaling pathway modulation as requested cannot be provided at this time.

The initial objective was to construct a detailed pharmacological profile of this compound, focusing on its molecular interactions and cellular effects. The planned investigation was to include a thorough examination of its receptor binding affinities and selectivity, its capacity for enzyme inhibition, and direct protein-ligand interaction studies. Furthermore, the analysis was intended to delve into the compound's cellular pharmacodynamics, including its functional efficacy in cell-based assays and its influence on downstream signaling cascades.

However, the search for empirical data related to this compound did not yield any specific studies that would allow for a scientifically accurate and detailed enumeration of these pharmacological parameters. While research on the broader class of quinazoline derivatives is extensive, with many compounds demonstrating significant biological activities, the specific methyl and piperazinyl substituted quinazoline does not appear to have been the subject of published research that is publicly accessible.

Information on related quinazoline compounds highlights the diverse potential of this chemical scaffold. For instance, various derivatives have been investigated for their roles as receptor antagonists and enzyme inhibitors. Methodologies such as receptor binding assays, enzyme kinetic studies, and biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry are commonly employed to characterize the molecular interactions of these compounds.

Similarly, the cellular effects of quinazoline derivatives are often evaluated using a range of in vitro assays. These can include reporter gene assays to measure the activation or inhibition of specific signaling pathways, cell proliferation assays to assess cytostatic or cytotoxic effects, and apoptosis assays to determine the induction of programmed cell death. The investigation of downstream signaling cascades typically involves techniques such as Western blotting to analyze protein expression and phosphorylation, and quantitative polymerase chain reaction (qPCR) to measure changes in gene expression.

Without specific data for this compound, any discussion of its pharmacological mechanisms would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to identify the molecular targets of this specific compound and to characterize its biological activity and therapeutic potential.

Pharmacological Mechanisms and Biological Activity of 2 Methyl 4 Piperazin 1 Yl Quinazoline

In Vitro Efficacy Studies of 2-methyl-4-(piperazin-1-yl)quinazoline

No specific in vitro efficacy data for this compound is available in the reviewed literature. Research on analogous compounds suggests that molecules with a quinazoline-piperazine core are often evaluated for their anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.netnih.govresearchgate.netresearchgate.net However, without direct experimental results, no definitive statements can be made about the in vitro efficacy of the subject compound.

Cell Culture Models of Disease States (e.g., Cancer Cell Lines, Primary Cell Cultures for Specific Targets)

There are no published studies detailing the use of this compound in specific cell culture models of disease. Structurally related quinazoline-piperazine derivatives have been tested against a range of cancer cell lines, including those for lung, colon, liver, and breast cancer (such as A-549, HCT-8, HepG2, and MCF 7). nih.govresearchgate.net These studies typically aim to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). However, no such IC50 values or other efficacy data have been reported specifically for this compound.

Co-culture Systems and Microenvironment Interactions

Information regarding the evaluation of this compound in co-culture systems or its effects on microenvironment interactions is not available in the scientific literature. Such studies are used to model the complex interactions between different cell types within a tissue but have not been reported for this compound.

In Vivo Preclinical Efficacy Studies (Non-Human Mammalian Models) of this compound

There is no evidence in the available literature of in vivo preclinical efficacy studies being conducted on this compound in any non-human mammalian models.

Animal Model Selection and Experimental Design Rationale (e.g., Xenograft Models, Genetically Engineered Models)

No animal models have been selected or utilized for the study of this compound according to published research. For related anticancer quinazoline (B50416) derivatives, xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., nude mice), are commonly employed to assess in vivo efficacy. nih.gov For instance, studies on other quinazoline-based compounds have utilized HepG2 (liver cancer) or breast cancer xenograft models to evaluate tumor growth inhibition. nih.govnih.gov However, no such experimental design has been described for the specific compound .

Assessment of Pharmacological Response and Efficacy Endpoints in Animal Models

As no in vivo studies have been published for this compound, there is no data on the assessment of its pharmacological response or efficacy endpoints in animal models. Typically, endpoints in such studies include measurements of tumor volume and weight over time, as well as monitoring for any signs of toxicity, such as changes in body weight. nih.gov

Biomarker Identification for this compound in Preclinical In Vivo Studies Remains an Unexplored Area

Despite the growing interest in quinazoline derivatives for various therapeutic applications, a thorough review of publicly available scientific literature reveals a significant gap in the preclinical investigation of the specific compound this compound. To date, there are no published preclinical in vivo studies that focus on the identification and validation of biomarkers associated with its pharmacological or biological activity.

The exploration of biomarkers is a critical component of modern drug development, providing essential insights into a compound's mechanism of action, therapeutic efficacy, and potential for patient stratification. In the preclinical phase, in vivo studies using animal models are fundamental for discovering and validating these biological indicators. Such studies typically involve the measurement of specific molecules, genes, or physiological changes that correlate with the administration and effect of a therapeutic agent.

While extensive research has been conducted on the broader class of quinazoline-containing molecules, often highlighting their potential as anticancer, anti-inflammatory, or antimicrobial agents, this body of work does not extend to the specific molecular entity of this compound in the context of in vivo biomarker discovery.

Consequently, there is no data available to populate tables detailing research findings on biomarkers for this compound. The scientific community has not yet reported on the specific molecular pathways modulated by this compound in animal models, nor on any subsequent efforts to validate biomarkers that could predict or monitor its biological effects.

This lack of information underscores a novel area for future research. Investigations into the in vivo pharmacodynamics of this compound would be a necessary first step. Such studies could elucidate its mechanism of action and pave the way for the identification of relevant biomarkers, which would be invaluable for any further clinical development of this compound.

Computational Chemistry and Molecular Modeling of 2 Methyl 4 Piperazin 1 Yl Quinazoline

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. nih.gov This method is instrumental in identifying potential biological targets for a given compound and elucidating the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex.

For 2-methyl-4-(piperazin-1-yl)quinazoline, molecular docking can be employed to screen a panel of potential biological targets. Given that numerous quinazoline (B50416) derivatives are known to be inhibitors of protein kinases, docking studies frequently focus on the ATP-binding site of these enzymes. researchgate.netnih.gov In a typical simulation, the this compound molecule would be docked into the active site of a kinase, such as Epidermal Growth Factor Receptor (EGFR). The results would predict the binding pose and a scoring function would estimate the binding affinity.

Key predicted interactions for this scaffold would likely involve:

Hinge Binding: One of the nitrogen atoms in the quinazoline ring acting as a hydrogen bond acceptor with the backbone amide of a key residue in the kinase hinge region. nih.gov

Hydrophobic Interactions: The quinazoline ring system and the 2-methyl group occupying a hydrophobic pocket within the active site.

Solvent-Exposed Region: The piperazine (B1678402) moiety often extends towards the solvent-exposed region of the ATP-binding cleft, providing an accessible point for chemical modification to improve potency or selectivity. nih.gov

The table below illustrates the type of data generated from a hypothetical molecular docking study of this compound against several potential kinase targets.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| EGFR | 1M17 | -9.8 | H-bond with Met793; Hydrophobic interactions with Leu718, Val726 |

| PAK4 | 4J9L | -9.2 | H-bond with Leu398; Hydrophobic interactions with Val333, Leu448 mdpi.com |

| PDGFR | 5K5X | -8.7 | H-bond with Cys677; Hydrophobic interactions with Leu600, Val608 nih.gov |

| B-Raf | 4R5Y | -8.5 | H-bond with Cys532; Hydrophobic interactions with Trp531, Phe595 |

Note: The data presented in this table is illustrative and intended to represent typical results from molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov By simulating the movements of every atom in the system, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes, and refine the understanding of binding energetics. semanticscholar.orgresearchgate.net

Following the docking of this compound into a target's active site, an MD simulation would be performed to evaluate the stability of the predicted pose. Key analyses include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid. This can highlight the flexibility of the piperazine ring and its impact on binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation to confirm their importance for binding stability.

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

| Simulation Parameter | Complex | Result | Interpretation |

|---|---|---|---|

| Average Ligand RMSD | Compound/EGFR | 1.5 Å | The ligand maintains a stable position in the binding pocket. |

| H-Bond Occupancy (Met793) | Compound/EGFR | 92% | The crucial hinge interaction is highly stable. |

| Binding Free Energy (MM/PBSA) | Compound/EGFR | -45.5 kcal/mol | Indicates favorable and strong binding. |

Note: The data presented in this table is illustrative and based on typical outcomes from MD simulation studies of ligand-protein complexes.

Homology Modeling and Virtual Screening Approaches for this compound Analogues

In cases where the experimental 3D structure of a potential protein target is unavailable, homology modeling can be used to construct a reliable model based on the known structure of a homologous protein. nih.gov This modeled structure can then be used for subsequent docking and virtual screening studies.

Virtual screening is a powerful computational strategy to identify new hit compounds from large chemical libraries. acs.orgnih.gov Starting with a validated hit or a known scaffold like this compound, a virtual screening campaign can be launched to find analogues with potentially improved properties. This can be done in two ways:

Structure-Based Virtual Screening (SBVS): A library of compounds is docked into the 3D structure of the target protein, and compounds are ranked based on their docking scores. nih.gov

Ligand-Based Virtual Screening (LBVS): A model (pharmacophore) is built based on the structural features of known active compounds. This model is then used to search a database for molecules containing the same essential features.

A virtual screening effort to find analogues of this compound would involve screening a library of related quinazoline derivatives against a target kinase. The goal would be to identify novel substitutions on the quinazoline core or the piperazine ring that could lead to enhanced binding affinity.

| Analogue ID | Modification (vs. Parent Compound) | Virtual Screening Docking Score (kcal/mol) | Predicted Improvement |

|---|---|---|---|

| Parent | N/A | -9.8 | Baseline |

| Analogue-01 | Added 6-chloro group to quinazoline | -10.5 | Enhanced hydrophobic interaction |

| Analogue-02 | Added 4'-acetyl group to piperazine | -10.9 | New H-bond with Asp855 |

| Analogue-03 | Replaced 2-methyl with cyclopropyl | -10.1 | Improved fit in hydrophobic pocket |

Note: The data in this table is hypothetical, illustrating the potential outcomes of a virtual screening campaign for analogues of the title compound.

Ligand-Based and Structure-Based Drug Design Strategies for this compound Optimization

The ultimate goal of computational modeling in drug discovery is to guide the rational design of improved molecules. Both structure-based and ligand-based approaches are central to the optimization of lead compounds like this compound. nih.gov

Structure-Based Drug Design (SBDD): Leveraging the 3D structural information of the ligand-receptor complex obtained from docking and MD simulations, SBDD aims to design new analogues with enhanced affinity and selectivity. mdpi.com For this compound, analysis of its binding pose within a kinase active site might reveal an unoccupied hydrophobic pocket adjacent to the piperazine ring. An SBDD strategy would involve designing analogues with appropriate substituents on the piperazine ring to fill this pocket, thereby increasing van der Waals interactions and improving binding affinity. researchgate.net

Ligand-Based Drug Design (LBDD): When the receptor structure is unknown, LBDD strategies are employed. By analyzing the structure-activity relationships (SAR) of a series of known active and inactive quinazoline analogues, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then guide the modification of the this compound scaffold to better match the ideal feature arrangement, leading to optimized compounds.

| Design Strategy | Structural Locus | Proposed Modification | Rationale | Predicted Outcome |

|---|---|---|---|---|

| Structure-Based | Piperazine Ring (N4 position) | Add a propionyl group | To form a hydrogen bond with a nearby polar residue (e.g., a serine). | Increased binding affinity and selectivity. |

| Structure-Based | Quinazoline Ring (Position 6/7) | Add a methoxy (B1213986) group | To occupy a small hydrophobic sub-pocket and improve solubility. nih.gov | Enhanced potency and improved pharmacokinetic properties. |

| Ligand-Based | 2-methyl group | Replace with ethyl or cyclopropyl | Pharmacophore model indicates a larger hydrophobic feature is tolerated. | Maintain or improve activity. |

Note: This table provides illustrative examples of rational drug design strategies that could be applied to optimize the title compound.

Preclinical Pharmacokinetics and Metabolism of 2 Methyl 4 Piperazin 1 Yl Quinazoline

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling In Vitro

Permeability Assays (e.g., Caco-2, Parallel Artificial Membrane Permeability Assay)

No published studies were identified that have evaluated the permeability of 2-methyl-4-(piperazin-1-yl)quinazoline using standard in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are crucial for predicting the potential for oral absorption of a compound. Without such data, the intestinal permeability and potential for oral bioavailability of this compound remain unknown.

Plasma Protein Binding Determinations

There is no available data from in vitro experiments determining the extent to which this compound binds to plasma proteins, such as albumin. This information is critical as the degree of plasma protein binding can significantly influence the compound's distribution, metabolism, and excretion, and ultimately its pharmacological activity.

Microsomal Stability and Metabolic Pathway Mapping

Investigations into the metabolic stability of this compound using liver microsomes from preclinical species or humans have not been reported in the literature. Consequently, there is no information on its intrinsic clearance or the primary metabolic pathways and specific cytochrome P450 (CYP) enzymes involved in its biotransformation.

In Vivo Pharmacokinetic Evaluation in Preclinical Animal Models

Systemic Exposure and Bioavailability Determinations

No in vivo pharmacokinetic studies in preclinical animal models such as rats, mice, or dogs have been published for this compound. As a result, key pharmacokinetic parameters including its rate and extent of absorption, systemic exposure (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and oral bioavailability have not been characterized.

Tissue Distribution Analysis

There is a lack of published data regarding the tissue distribution of this compound in preclinical models. Studies to determine the extent and pattern of its distribution into various tissues and organs have not been made publicly available. This information would be essential for understanding its potential sites of action and accumulation.

Identification of Major Metabolites and Metabolic Enzymes

For analogous quinazoline (B50416) structures, particularly those featuring a piperazine (B1678402) moiety, metabolic pathways commonly involve hydroxylation, N-dealkylation, and oxidation. It is anticipated that this compound would undergo similar biotransformations.

One study investigating the biotransformation of a complex quinazolinone derivative, 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]-butyl}quinazolin-4(3H)-one, in human liver microsomes identified several key metabolic pathways. nih.gov The primary routes of metabolism were hydroxylation on both the quinoline (B57606) and quinazoline rings, as well as N-deamination. nih.gov In vitro experiments using specific chemical inhibitors and recombinant CYP enzymes pinpointed CYP3A4 as the major enzyme responsible for its metabolism, with a minor contribution from CYP2D6. nih.gov

Another study on a selection of novel quinazoline-4-ones demonstrated metabolism by a different profile of cytochrome P450 enzymes. researchgate.net The investigation revealed that these compounds were metabolized by CYP2C19, CYP2D6, CYP2E1, and CYP3A4, indicating that the specific substitution pattern on the quinazoline core significantly influences which CYP isoforms are involved. researchgate.net

Given these precedents, the metabolism of this compound is likely to proceed through several potential pathways:

Hydroxylation: The quinazoline ring and the piperazine ring are susceptible to hydroxylation. The methyl group at the 2-position could also be a site for hydroxylation to form a primary alcohol, which may then be further oxidized to a carboxylic acid.

N-oxidation: The nitrogen atoms within the piperazine ring could undergo N-oxidation.

Piperazine Ring Cleavage: The piperazine ring may be opened through oxidative cleavage.

Conjugation: Following phase I metabolism, the resulting hydroxylated or N-dealkylated metabolites would likely undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

The primary CYP enzymes predicted to be involved in the metabolism of this compound, based on data from similar structures, would likely include isoforms from the CYP3A and CYP2D subfamilies, and potentially isoforms from the CYP2C family.

Table of Potential Major Metabolites of this compound

| Metabolite | Metabolic Reaction | Potential Site of Metabolism |

| Hydroxylated quinazoline metabolite | Hydroxylation | Quinazoline ring |

| Hydroxylated piperazine metabolite | Hydroxylation | Piperazine ring |

| N-oxide metabolite | N-oxidation | Piperazine ring nitrogen |

| 2-(hydroxymethyl)-4-(piperazin-1-yl)quinazoline | Hydroxylation | Methyl group at C2 |

| 4-(piperazin-1-yl)quinazoline-2-carboxylic acid | Oxidation | Methyl group at C2 (following initial hydroxylation) |

| Glucuronide or sulfate (B86663) conjugates | Glucuronidation or Sulfation | Hydroxylated metabolites |

Table of Potential Metabolic Enzymes for this compound

| Enzyme Superfamily | Specific Isoform | Predicted Role |

| Cytochrome P450 | CYP3A4 | Major contributor to oxidative metabolism |

| Cytochrome P450 | CYP2D6 | Minor contributor to oxidative metabolism |

| Cytochrome P450 | CYP2C19 | Potential contributor to oxidative metabolism |

| Cytochrome P450 | CYP2E1 | Potential contributor to oxidative metabolism |

| UGTs/SULTs | Various isoforms | Phase II conjugation of metabolites |

Derivatives and Prodrug Strategies for 2 Methyl 4 Piperazin 1 Yl Quinazoline

Design and Synthesis of Advanced 2-methyl-4-(piperazin-1-yl)quinazoline Derivatives with Modulated Properties

The design and synthesis of advanced derivatives of the this compound core structure have been a focal point of research to optimize its biological activity, particularly as antitumor agents. Structure-activity relationship (SAR) studies have revealed that modifications at several positions on the quinazoline (B50416) and piperazine (B1678402) rings can significantly influence potency and selectivity. mdpi.comnih.gov

A common synthetic strategy involves the reaction of a 4-chloroquinazoline (B184009) intermediate with a substituted piperazine. researchgate.net For instance, a series of novel quinazoline derivatives incorporating piperazine analogs are synthesized through substitution reactions with 6,7-disubstituted 4-chloroquinazoline and various benzyl (B1604629) piperazines or amido piperazines. researchgate.net

Key areas of modification and their effects include:

Substitutions on the Quinazoline Ring: Introducing groups at the 6 and 7-positions of the quinazoline ring has been shown to be critical for activity. For example, derivatives with methoxy (B1213986) and morpholino-propoxy groups at these positions have demonstrated potent antiproliferative activities against cancer cell lines like A549 (lung cancer) and PC-3 (prostate cancer). researchgate.net

Modifications of the Piperazine Moiety: The N-substituent on the piperazine ring is a crucial determinant of biological effect. SAR investigations on 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-quinazoline derivatives identified them as potent and selective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov Replacing the thiourea (B124793) moiety with bioisosteres like cyanoguanidine was also explored to modulate activity. nih.gov

Alterations at the 2-Position: While the parent compound has a methyl group, other substitutions can be made. However, much of the derivatization effort has focused on the 4, 6, and 7 positions, leveraging the 4-piperazinyl group as a key pharmacophoric element. mdpi.comresearchgate.net

The following table summarizes selected derivatives and the impact of their structural modifications on biological activity.

| Derivative Structure/Modification | Target/Activity | Key Research Finding |

| N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-yl)piperazine-1-yl)acetamide | Antitumor (A549, PC-3 cells) | Showed excellent antiproliferative activity, efficiently inhibiting cell migration and proliferation in a dose-dependent manner. researchgate.net |

| 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline | PDGFR Phosphorylation Inhibition | Identified as a potent and selective inhibitor of PDGFR. SAR was explored in the C-7 appendage and thiourea moiety. nih.gov |

| 7-Cl substituted 2-methyl-quinazolinone Schiff's bases | COX-2 Inhibition | Replacement of 6,7-di-OCH3 with a 7-Cl group on the quinazolinone core improved COX-2 inhibition efficiency by 1.7-fold. mdpi.com |

| 3-benzyl-2-methylquinazolin-4(3H)-one | Anticancer (SKLU-1, MCF-7, HepG-2) | Exhibited significant cytotoxicity against lung, breast, and liver cancer cell lines. mdpi.comsemanticscholar.org |

Prodrug Approaches for Enhanced Pharmacokinetic Profiles or Targeted Delivery

While specific prodrugs of this compound are not extensively detailed in the reviewed literature, the principles of prodrug design are applicable to this scaffold, primarily by modifying the piperazine moiety to improve pharmacokinetic properties. The prodrug approach is a well-established strategy to enhance properties such as aqueous solubility, membrane permeability, and metabolic stability, thereby improving absorption, distribution, metabolism, and excretion (ADME) profiles. unisi.it

For compounds containing a piperazine group, a common strategy involves creating ester or carbamate (B1207046) prodrugs. These approaches temporarily mask the basic amine of the piperazine, which can be advantageous for several reasons:

Improved Permeability: By neutralizing the positive charge of the protonated amine at physiological pH, a prodrug can become more lipophilic, potentially enhancing its ability to cross cell membranes and improve oral bioavailability.

Enhanced Solubility: Conversely, attaching a polar promoiety, such as a phosphate (B84403) or a hydrophilic ester, can increase the aqueous solubility of a poorly soluble parent drug.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors.

Studies on other heterocyclic compounds, like pyrazolo[3,4-d]pyrimidines, have successfully used this approach to improve the aqueous solubility and in vivo efficacy of kinase inhibitors. unisi.it Similarly, piperazinylalkylester prodrugs of NSAIDs have been shown to enhance skin permeation for topical delivery. nih.gov These prodrugs are designed to be stable at physiological pH but are readily hydrolyzed by esterase enzymes in the body to release the active drug. nih.gov

The table below outlines potential prodrug strategies applicable to the this compound scaffold based on established chemical principles.

| Prodrug Strategy | Promoety Example | Potential Advantage | Activation Mechanism |

| Carbamate Prodrug | Acyloxyalkyl carbamate | Enhanced lipophilicity, improved cell permeability | Enzymatic hydrolysis (Esterases) |

| Ester Prodrug | Alkyl or Aryl ester (on a hydroxyalkyl substituent) | Modulated lipophilicity and solubility | Enzymatic hydrolysis (Esterases) |

| Phosphate Prodrug | Phosphate ester (on a hydroxyalkyl substituent) | Increased aqueous solubility for parenteral administration | Enzymatic cleavage (Phosphatases) |

| N-Oxide Prodrug | Piperazine N-oxide | Hypoxia-activated targeting (for cancer therapy) | Reduction by Cytochrome P450 enzymes in low-oxygen environments unisi.it |

Bioconjugation and Chemical Modifications for Specific Research Applications

Bioconjugation involves chemically linking a molecule of interest, such as this compound, to another chemical entity to create a tool for specific research applications. A primary application of this technique is the development of fluorescent probes to visualize and study the interaction of the drug with its biological targets in cells and tissues.

The quinazoline-piperazine scaffold has been successfully used as the pharmacophore to generate fluorescent probes for α1-Adrenergic Receptors (α1-ARs). nih.gov In these designs, a fluorophore, such as coumarin (B35378) or fluorescein, is conjugated to the core structure. nih.gov The piperazine group is often the site of attachment for the linker and fluorophore, as models suggest there is sufficient space around this part of the molecule to accommodate the bulky fluorescent tag without disrupting binding to the receptor. nih.gov

These fluorescent probes enable various research applications:

Cellular Imaging: Visualizing the subcellular localization of the target receptor or protein. For example, probes have shown that some α1-AR subtypes are located on the cell surface, while others are distributed mainly within the cell plasma. nih.gov

Flow Cytometry: Quantifying the expression level of the target receptor on cell surfaces.

Binding Assays: Directly measuring the binding affinity of the parent compound and its derivatives to the target in a competitive binding assay format.

The synthesis of such probes typically involves a multi-step process where a linker is attached to the piperazine nitrogen, followed by a coupling reaction with an activated fluorophore.

The following table summarizes potential bioconjugation strategies for research applications.

| Application | Conjugated Moiety | Attachment Point (Conceptual) | Purpose of Modification |

| Fluorescent Probe | Coumarin, Fluorescein, or other fluorophores | N-4 of the piperazine ring via an appropriate linker | To visualize drug-target interaction, subcellular localization, and receptor expression levels. nih.gov |

| Affinity Probe | Biotin | N-4 of the piperazine ring | To isolate and identify binding partners (target proteins) from cell lysates via streptavidin pull-down assays. |

| Photoaffinity Label | Benzophenone, Arylazide | A synthetically accessible position on the quinazoline or piperazine ring | To covalently cross-link the compound to its biological target upon photoactivation, allowing for definitive target identification. |

Potential Therapeutic Applications and Translational Research Directions for 2 Methyl 4 Piperazin 1 Yl Quinazoline Based on Preclinical Findings

Therapeutic Hypothesis Development Based on Molecular Mechanisms

The therapeutic potential of 2-methyl-4-(piperazin-1-yl)quinazoline and its analogs is primarily hypothesized based on the established molecular mechanisms of the broader quinazoline (B50416) class of compounds. A significant body of research has demonstrated that quinazoline derivatives can interact with various biological targets, leading to a range of cellular effects. researchgate.netmdpi.com

One of the most prominent mechanisms of action for quinazoline-based compounds is the inhibition of tyrosine kinases. mdpi.com Many quinazoline derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell proliferation, differentiation, and survival. mdpi.comresearchgate.net The piperazine (B1678402) moiety, in particular, has been incorporated into numerous kinase inhibitors to enhance their pharmacological properties. Therefore, it is hypothesized that this compound may act as a tyrosine kinase inhibitor, making it a candidate for anticancer therapies.

Furthermore, preclinical studies on various quinazolinone derivatives, which share a similar core structure, have revealed other potential mechanisms. These include the induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins, cell cycle arrest at different phases (such as G2/M), and the inhibition of other key enzymes like poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov The presence of the piperazine ring can also confer activity against other targets. For instance, certain piperazine-containing compounds have shown activity as antagonists of the A2A adenosine (B11128) receptor, which is a target in neurodegenerative diseases and cancer. nih.gov Additionally, some quinazoline derivatives have demonstrated antimicrobial and antiparasitic activity, suggesting that this compound could also have potential in treating infectious diseases. nih.govijpras.com

Preclinical Efficacy in Specific Disease Models (e.g., Oncology, Neuroscience, Infectious Diseases, based on established targets/mechanisms)

While specific preclinical data for this compound is limited, the efficacy of structurally similar compounds in various disease models provides a strong basis for its potential applications.

Oncology:

The anticancer potential of quinazoline derivatives is well-documented. researchgate.netmdpi.com Numerous studies have demonstrated the in vitro cytotoxicity of piperazine-containing quinazolines against a range of human cancer cell lines. For example, a series of novel quinazoline derivatives bearing a piperazine-1-carbodithioate moiety at the C4-position showed significant antiproliferative activity against human lung cancer (A549), breast adenocarcinoma (MCF-7), and colorectal cancer (HCT-116) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net Another study on 2-(2-(4-substituted piperazin-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives reported moderate to good anticancer activity against NCI (human lung cancer) and MCF-7 (breast cancer) cell lines. researchgate.net

The table below summarizes the preclinical anticancer activity of some representative piperazine-containing quinazoline derivatives.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline-piperazine-carbodithioate | A549 (Lung) | <10 | researchgate.net |

| Quinazoline-piperazine-carbodithioate | MCF-7 (Breast) | <10 | researchgate.net |

| Quinazoline-piperazine-carbodithioate | HCT-116 (Colorectal) | <10 | researchgate.net |

| Thiazolyl-quinazolinone-piperazine | NCI (Lung) | Moderate to Good | researchgate.net |

| Thiazolyl-quinazolinone-piperazine | MCF-7 (Breast) | Moderate to Good | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione-piperizinone | PARP-1 | 0.00094 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione-piperizinone | PARP-2 | 0.00087 | nih.gov |

Neuroscience:

In the field of neuroscience, the adenosine A2A receptor has been identified as a therapeutic target for neurodegenerative diseases. nih.gov Recent research has highlighted the 2-aminoquinazoline (B112073) scaffold for designing new A2A receptor antagonists. The introduction of aminoalkyl chains containing tertiary amines, such as piperazine, at the C2-position has been explored to enhance antagonist activity and solubility. nih.gov While not a direct analog, this suggests that the piperazine moiety in this compound could confer activity at neuronal receptors, warranting investigation in models of neurological disorders.

Infectious Diseases:

Preclinical studies have also explored the potential of quinazoline derivatives in treating infectious diseases. A novel series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against Toxoplasma gondii. Several of these compounds showed moderate to good effectiveness, with IC50 values ranging from 5.94 to 102.2 μM. nih.gov This indicates that the this compound scaffold could be a promising starting point for the development of new antiparasitic agents.

Combination Therapy Strategies with this compound in Preclinical Models

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy in drug discovery to enhance potency and overcome drug resistance. nih.gov This approach can be considered a form of combination therapy at the molecular level. The quinazoline scaffold has been a popular choice for creating such hybrid molecules. nih.goveurekaselect.com

For instance, quinazolinone-chalcone hybrids have been developed and have shown promising biological activities, including anticancer effects. eurekaselect.com Similarly, the combination of quinazoline-based anticancer drugs with alkylphospholipids has generated novel hybrids with cytotoxic properties against various cancer cell lines. frontiersin.org These studies suggest that this compound could be a valuable component in the design of hybrid molecules. By linking it to another bioactive scaffold, it may be possible to create a synergistic effect or a novel therapeutic agent with a unique mechanism of action.

Furthermore, given the potential of this compound to act as a tyrosine kinase inhibitor, it could be used in combination with other standard-of-care chemotherapeutic agents or targeted therapies. Preclinical models would be essential to evaluate the efficacy and potential synergistic effects of such combination regimens.

Future Directions in Translating Preclinical Insights from this compound Research

The preclinical findings for compounds structurally related to this compound provide a solid foundation for future translational research. Several key directions can be pursued to advance this compound towards potential clinical applications.

A crucial next step is to conduct comprehensive preclinical evaluations of this compound itself. This would involve in vitro screening against a broad panel of cancer cell lines to determine its specific anticancer activity and to identify sensitive cancer types. Detailed mechanistic studies should be performed to elucidate its precise molecular targets and pathways of action.

Following promising in vitro results, in vivo studies in relevant animal models of cancer, neurological disorders, or infectious diseases will be necessary to assess its efficacy, pharmacokinetics, and pharmacodynamics. These studies will be critical for establishing a proof-of-concept for its therapeutic potential.

Further research should also focus on structure-activity relationship (SAR) studies to optimize the this compound scaffold. By systematically modifying the substituents on the quinazoline and piperazine rings, it may be possible to enhance its potency, selectivity, and drug-like properties.

Finally, the development of robust biomarkers to identify patient populations most likely to respond to treatment with this compound will be essential for its successful clinical translation. This could involve identifying specific genetic mutations or protein expression patterns that correlate with sensitivity to the compound.

Concluding Remarks and Future Research Perspectives for 2 Methyl 4 Piperazin 1 Yl Quinazoline

Summary of Key Academic Discoveries and Contributions

Research into quinazoline (B50416) derivatives has established them as a versatile scaffold with a broad spectrum of biological activities. openmedicinalchemistryjournal.com The incorporation of a piperazine (B1678402) moiety, in particular, has been a fruitful strategy in the development of novel therapeutic agents. researchgate.net Key discoveries in this area include:

Anticancer Properties: Many quinazoline derivatives containing a piperazine ring have been synthesized and evaluated for their antitumor activities. mdpi.comresearchgate.net These compounds often act as inhibitors of tyrosine kinases, which are crucial in cell growth and division signaling pathways. ontosight.ai

Antimicrobial and Antifungal Activity: Various quinazoline-piperazine hybrids have demonstrated potent activity against a range of bacterial and fungal strains. rsc.orgnih.gov

Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation by inhibiting key inflammatory mediators. researchgate.netresearchgate.net

Antitubercular and Antimalarial Activity: The quinazoline nucleus has been explored as a promising scaffold for developing new agents against tuberculosis and malaria. mdpi.comresearchgate.net

Central Nervous System Effects: Certain quinazolines may interact with receptors in the brain, indicating potential applications in neurology and psychiatry. ontosight.ai

The synthesis of these derivatives typically involves multi-step reactions, often starting from anthranilic acid or its derivatives, followed by the introduction of the piperazine moiety. researchgate.netorientjchem.org The chemical versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of their pharmacological properties. nih.gov

Unresolved Questions and Challenges in 2-methyl-4-(piperazin-1-yl)quinazoline Research

Despite the extensive research on the broader class of quinazoline-piperazine derivatives, several questions and challenges remain, particularly concerning the specific compound this compound:

Lack of Specific Data: The most significant gap is the absence of dedicated research on the synthesis, characterization, and biological evaluation of this compound itself. Its specific properties and potential activities remain largely theoretical.

Structure-Activity Relationship (SAR): While SAR studies have been conducted for various quinazoline series, the specific contribution of the 2-methyl group in combination with the 4-piperazinyl substituent is not well-defined. researchgate.net Understanding how these specific substitutions influence the biological activity is crucial.

Target Specificity and Resistance: A common challenge in the development of kinase inhibitors, a likely target for this class of compounds, is achieving high specificity to avoid off-target effects. Furthermore, the potential for acquired resistance in cancer cells is a significant hurdle.

Pharmacokinetic Profile: The physicochemical and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound are unknown. Optimizing these properties is essential for developing a viable drug candidate.

Synthetic Efficiency: While general synthetic routes for quinazolines are established, developing a highly efficient, scalable, and environmentally friendly synthesis for this compound is a practical challenge that needs to be addressed.

Identification of Novel Research Avenues and Methodological Advancements for this compound

The gaps in our understanding of this compound present numerous opportunities for future research. The following avenues, leveraging modern methodological advancements, could prove fruitful:

Targeted Synthesis and Characterization: The most immediate research avenue is the targeted synthesis of this compound and its comprehensive characterization using modern spectroscopic techniques such as NMR and mass spectrometry. ontosight.ai

High-Throughput Screening: Once synthesized, the compound should be subjected to high-throughput screening against a wide range of biological targets, including various kinases, microbial strains, and cancer cell lines, to identify its primary biological activities. ekb.eg

Computational Modeling and Docking Studies: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can provide valuable insights into the potential biological targets and pharmacokinetic profile of this compound, guiding further experimental work. mdpi.com

Combinatorial Chemistry and Library Development: The synthesis of a library of derivatives based on the this compound scaffold, with modifications at the piperazine ring and the quinazoline core, could lead to the discovery of compounds with enhanced potency and selectivity.

Advanced Biological Assays: Utilizing advanced biological assays, such as cell cycle analysis, apoptosis assays, and studies on signaling pathways, will be crucial to elucidate the mechanism of action of any identified biological activity. researchgate.net

Green Chemistry Approaches: The development of synthetic methods that are more environmentally friendly, for example, by using greener solvents or catalysts, would be a significant methodological advancement. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-(piperazin-1-yl)quinazoline, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions at the quinazoline core. For example, alkylation of 2-oxo(amino)quinazolin-4-one derivatives with methylating agents (e.g., methyl iodide) under controlled conditions (e.g., ethanol or dioxane solvents at 60–80°C) can introduce the methyl group. Piperazine is then introduced via nucleophilic substitution at the 4-position, requiring polar aprotic solvents like dimethylformamide (DMF) and bases (e.g., K₂CO₃) to deprotonate piperazine . Yield optimization depends on solvent polarity, temperature, and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., JNM-4H-400 MHz) confirm regiochemistry of substitution. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while piperazine protons show splitting patterns between δ 2.8–3.5 ppm .

- IR : Absorbances near 1650 cm⁻¹ (C=N stretch) and 2800–3000 cm⁻¹ (C-H stretches) validate the quinazoline and piperazine moieties .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Q. What are the primary biological activities reported for this compound derivatives?

- Methodological Answer : Derivatives exhibit anti-inflammatory, antimicrobial, and kinase-inhibitory activities. For instance, substituents on the piperazine ring (e.g., aryl groups) enhance binding to protein kinases (e.g., EGFR), while methylation at position 2 improves metabolic stability . Anti-inflammatory activity is assessed via COX-2 inhibition assays, with IC₅₀ values compared to reference drugs like celecoxib .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate purity : Re-characterize compounds via HPLC and mass spectrometry before testing .

- Cross-reference structural analogs : Compare activities of derivatives with systematic substituent variations to identify pharmacophore contributions .

Q. What strategies optimize regioselectivity when introducing substituents to the piperazine moiety?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Hard vs. soft electrophiles : Methyl iodide (“soft”) favors N-alkylation, while bulkier electrophiles may lead to C-alkylation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-alkylation, whereas non-polar solvents (e.g., dioxane) may promote side reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses in kinase active sites (e.g., PDB ID 7U6). Focus on hydrogen bonding with quinazoline N1 and hydrophobic interactions with the piperazine ring .

- QSAR models : Train models on datasets of IC₅₀ values against specific targets (e.g., EGFR) to predict activity of novel derivatives .

Q. What are the challenges in analyzing metabolic stability of this compound, and how are they addressed?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human or rat) with NADPH cofactors to measure degradation rates. Monitor parent compound loss via LC-MS/MS.

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to reduce oxidative N-dealkylation .

Q. How do researchers validate the absence of regioisomers or byproducts in synthetic batches?

- Methodological Answer :

- TLC monitoring : Use silica gel plates (Rf comparison with standards) during synthesis.

- High-resolution MS : Detect exact masses of byproducts (e.g., over-alkylated species).

- 2D NMR : NOESY or HSQC spectra confirm spatial proximity of substituents, ruling out regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.